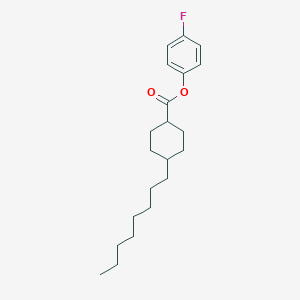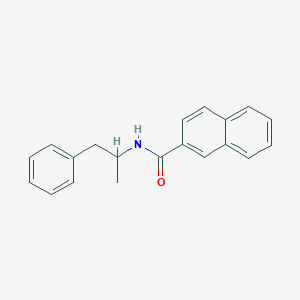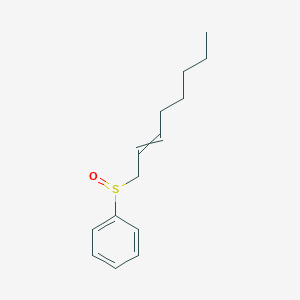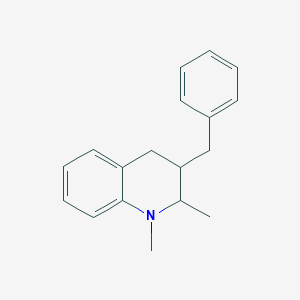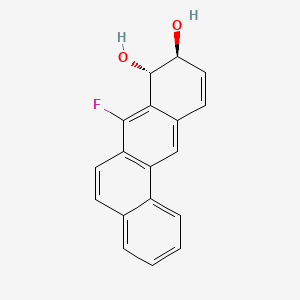
(2-Ethylpentane-1-sulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylpentane-1-sulfinyl)benzene is an organic compound that features a benzene ring substituted with a sulfinyl group attached to a 2-ethylpentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylpentane-1-sulfinyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzene with a sulfinyl group, followed by the attachment of the 2-ethylpentane chain. This process typically requires the use of strong electrophiles and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. These reactions are carried out in reactors designed to handle high temperatures and pressures, ensuring efficient conversion and high yields .
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylpentane-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(2-Ethylpentane-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Ethylpentane-1-sulfinyl)benzene involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic framework, allowing for further functionalization and modification .
Comparación Con Compuestos Similares
Similar Compounds
(2-Ethylpentane-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(2-Ethylpentane-1-thio)benzene: Contains a thioether group instead of a sulfinyl group.
(2-Ethylpentane-1-oxy)benzene: Features an ether group in place of the sulfinyl group.
Uniqueness
(2-Ethylpentane-1-sulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
82296-97-7 |
|---|---|
Fórmula molecular |
C13H20OS |
Peso molecular |
224.36 g/mol |
Nombre IUPAC |
2-ethylpentylsulfinylbenzene |
InChI |
InChI=1S/C13H20OS/c1-3-8-12(4-2)11-15(14)13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3 |
Clave InChI |
CJEBWIVZEHEMHT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)CS(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


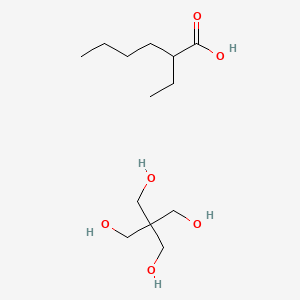
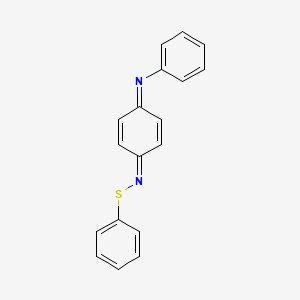
![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)


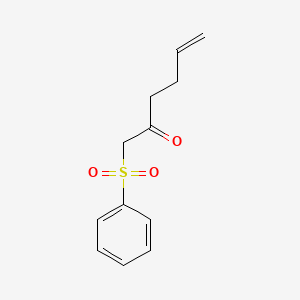
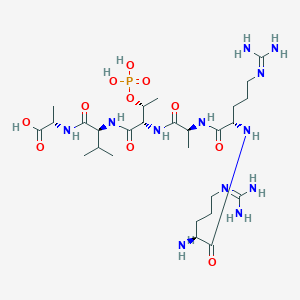
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)
